molecular formula C11H16N4O B1675310 Lidamidine CAS No. 66871-56-5

Lidamidine

Cat. No. B1675310
CAS RN: 66871-56-5
M. Wt: 220.27 g/mol
InChI Key: RRHJHSBDJDZUGL-UHFFFAOYSA-N
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Description

Lidamidine is a medicine available in a number of countries worldwide . It is known by its chemical name Urea, N-(2,6-dimethylphenyl)-N’-[imino(methylamino)methyl]- . It is used as an anesthetic and antidiarrheal agent .


Synthesis Analysis

2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, including Lidamidine . The synthesis involves a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method .


Molecular Structure Analysis

The molecular formula of Lidamidine is C11H16N4O . It has a molecular weight of 220.27 g/mol . The InChI Key is RRHJHSBDJDZUGL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Lidamidine has a molecular weight of 220.27 g/mol and a molecular formula of C11H16N4O . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The XLogP3 is 1.6 .

Scientific Research Applications

Inhibition of Colonic Contractions Lidamidine, known for its antidiarrheal properties, has been found to inhibit intrinsic contractile patterns of the rat proximal colon. This inhibition is primarily mediated through alpha 2-receptor mechanisms. It effectively reduces intraluminal pressure and contraction frequency, indicating its potential in regulating colonic motility (Decktor et al., 1987).

Intestinal Antisecretory Effects Lidamidine exhibits significant intestinal antisecretory effects, which are essential in its role as an antidiarrheal drug. It activates peripheral alpha-2 adrenoceptors, leading to the relaxation of both circular and longitudinal smooth muscle in the intestinal tract. This mechanism positions it as a useful agent for treating various intestinal motility disorders (DiJoseph & Mir, 1986).

Limited Effectiveness in Irritable Bowel Syndrome In a study on irritable bowel syndrome (IBS), lidamidine showed no significant impact on the frequency and severity of abdominal pain or bloating. Although it did reduce defecation frequency, the effect was not deemed clinically important. This suggests that while lidamidine inhibits gastrointestinal motility in animals, its therapeutic role in IBS is limited (Prior, Wilson, & Whorwell, 1988).

Influence on Electrolyte Transport Lidamidine enhances electrolyte absorption in the rabbit intestine, indicating its role in fluid and electrolyte balance. It has been shown to decrease the short circuit current and increase net sodium and chloride absorption, suggesting its applicability in conditions associated with electrolyte imbalance (Durbin et al., 1982).

Lidamidine's Antidiarrheal and Antimotility Effects Research demonstrates the antidiarrheal and antimotility effects of lidamidine's metabolite, WHR 1049, on the small intestine in rats. This metabolite is found to inhibit myoelectric activity and block induced diarrhea, indicating the role of lidamidine and its metabolites in treating gastrointestinal motility disorders (Eaker, Bixler, & Mathias, 1988).

Lack of Mutagenic Activity Lidamidine has been tested in various assays for mutagenic/carcinogenic activity, including the Ames test and micronucleus test. The results indicated an absence of mutagenic or carcinogenic activity, an important consideration in the development and use of pharmaceutical agents (Allen et al., 1983).

Hyperglycemic Effect in Rats A study on rats revealed that lidamidine produces a dose-dependent increase in plasma glucose levels. This hyperglycemic effect is primarily due to the activation of alpha 2-adrenoceptors, which inhibit insulin release from pancreatic beta-cells (Dijoseph & Mir, 1987)

Treatment of Irritable Colon Syndrome Lidamidine has been evaluated in the treatment of irritable colon syndrome. A study involving patients with Manning symptom criteria showed a better response with lidamidine compared to placebo. This indicates its potential utility in managing symptoms associated with irritable colon syndrome (Rodríguez Magallán et al., 1997).

Treatment of Secretory Diarrhea In cases of secretory diarrhea caused by specific conditions like vasoactive intestinal polypeptide secreting tumors, lidamidine was observed to have no significant effect on intestinal transport or stool frequency and output. This suggests its limited efficacy in certain types of secretory diarrhea (Edwards et al., 1986).

Utility in Watery Diarrhea Syndrome In a case of watery diarrhea syndrome secondary to lung cancer, the patient responded positively to treatment with lidamidine, indicating its potential use in treating secretory diarrhea associated with certain cancers (McArthur et al., 1982).

Comparison with Loperamide in Acute Diarrhea A controlled trial comparing lidamidine and loperamide in patients with acute diarrhea found that both drugs had comparable effects in treating the condition. This study highlights lidamidine's efficacy and tolerance in acute non-specific diarrhea management (Gasbarrini et al., 1986).

Influence on Gastric Emptying and Intestinal Transit Lidamidine's effect on gastric emptying and mouth to caecum transit time in humans was investigated, revealing that it had no significant impact on these parameters. This indicates that its antidiarrheal action is not due to a slowing of small intestinal transit (Baxter et al., 1987).

Spasmolytic Effect on Uterine Smooth Muscle Lidamidine also exhibits a spasmolytic effect on uterine smooth muscle, inhibiting contractile activity and antagonizing the effects of various spasmogenic agents. This suggests its broader application in smooth muscle-related conditions (Krebs & Mir, 1981).

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHJHSBDJDZUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride)
Record name Lidamidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4049080
Record name Lidamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidamidine

CAS RN

66871-56-5
Record name Lidamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66871-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIDAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
CA Sninsky, RH Davis, MH Clench, KD Thomas… - Gastroenterology, 1986 - Elsevier
… group receiving 12 and 18 mg of lidamidine (p < 0.05) compared with the group receiving loperamide or placebo. In summary, lidamidine significantly delayed gastric emptying but had …
Number of citations: 56 www.sciencedirect.com
T Durbin, L Rosenthal, K McArthur, D Anderson… - Gastroenterology, 1982 - Elsevier
… Since it may be possible that lidamidine is an cu-adrenergic antagonist similar to vohimbine… or not lidamidine inhibited the action of clonidine and epinephrine. We found that lidamidine …
Number of citations: 78 www.sciencedirect.com
KE McARTHUR, DS ANDERSON… - Annals of internal …, 1982 - acpjournals.org
… to 35% of control during a trial of lidamidine. Both clonidine and lidamidine increased sodium and chloride absorption in vitro in human intestine. Clonidine, lidamidine, or drugs that are …
Number of citations: 83 www.acpjournals.org
CM Won, JJ Zalipsky, DM Patel, WM Grim - Journal of Pharmaceutical …, 1982 - Elsevier
A new quantitative GLC method for analysis of lidamidine hydrochloride (I) was developed. The method was based on derivatization of I to l-(2,6-dimethylphenyl)-4-methylamino-dihydro…
Number of citations: 1 www.sciencedirect.com
RA Awad, F Llorens, AL Camelo… - Acta Gastroenterologica …, 2000 - europepmc.org
Background We have previously shown electro-mechanical recto-anal alterations in irritable bowel syndrome patients (Awad R. Neurogastroenterol Motil 1993; 5; 265-271). To assess …
Number of citations: 19 europepmc.org
H Lal, GT Shearman - Drug Development Research, 1981 - Wiley Online Library
… , lidamidine, and loperamide each inhibited castor oil‐induced diarrhea in the rat. Clonidine and lidamidine, but … Clonidine and lidamidine, but not loperamide, produced autonomic and …
Number of citations: 17 onlinelibrary.wiley.com
GN Mir, RL Alioto, JW Sperow, JR Eash… - Arzneimittel …, 1978 - europepmc.org
1-(2, 6-Dimethylphenyl)-3-methyl-amidinourea hydrochloride (WHR-1142A, lidamidine hydrochloride) was shown to have potent antimotility, antidiarrheal and intestinal antisecretory …
Number of citations: 34 europepmc.org
MC Allison, J Sercombe… - Alimentary Pharmacology …, 1988 - Wiley Online Library
… , lidamidine. Failure of diarrhoea control led to early withdrawals from seven placebo- and six lidamidine-… of lidamidine with loperamide or placebo in the control of chronic diarrhoea. …
Number of citations: 10 onlinelibrary.wiley.com
JS GOFF - Annals of Internal Medicine, 1984 - acpjournals.org
… of lidamidine … lidamidine hydrochlorie in diabetic patients, although theoretically beneficial for their diarrhea, could be potentially harmful. To assess the clinical usefulness of lidamidine, …
Number of citations: 12 www.acpjournals.org
G Gasbarrini, GR Corazza, M Feliciani… - Arzneimittel …, 1986 - europepmc.org
… The results of the study show that lidamidine HCl and loperamide had comparable effects in the pharmacological treatment of acute non-specific diarrhoea. Lidamidine HCl was also …
Number of citations: 13 europepmc.org

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